1-(Quinolin-8-ylmethyl)quinolin-2-one
Description
Properties
IUPAC Name |
1-(quinolin-8-ylmethyl)quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-18-11-10-14-5-1-2-9-17(14)21(18)13-16-7-3-6-15-8-4-12-20-19(15)16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNVWRBUQQMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogs and Their Features:
- Electron-withdrawing groups (e.g., 4-Cl in ) increase electrophilicity at the 4-position, enabling nucleophilic substitutions. The target compound lacks such reactive sites but may exhibit π-π stacking via its aromatic substituents.
Physicochemical Properties
- Hydrogen Bonding : Analogs like and exhibit C–H···O and N–H···O bonds critical for crystal stability and solubility. The target compound’s lack of polar substituents (e.g., OH, NH) may reduce aqueous solubility compared to hydroxy-substituted derivatives .
Key Research Findings and Gaps
- Strengths :
- Limitations: No direct data on the target compound’s synthesis, stability, or toxicity. Limited studies on substituent effects at the 8-position compared to the well-studied 4-position .
Q & A
Q. What are the common synthetic routes for 1-(quinolin-8-ylmethyl)quinolin-2-one derivatives?
Synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Fluorination or functionalization of a quinoline precursor (e.g., using acetic anhydride and sodium acetate under reflux conditions) .
- Step 2 : Introduction of substituents via alkylation or nucleophilic substitution. For example, alkylation with chloroacetone in the presence of AlCl₃ yields derivatives with high regioselectivity (up to 80% yield) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
Q. What spectroscopic techniques are employed for structural characterization?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding interactions (e.g., downfield shifts for carbonyl groups) .
- IR Spectroscopy : Identifies functional groups like C=O (stretching ~1650–1700 cm⁻¹) and N–H bonds .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. How is X-ray crystallography applied to quinolin-2-one derivatives?
Single-crystal X-ray diffraction, refined using software like SHELXL , resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding networks in 4-hydroxyquinolin-2-ones are critical for understanding packing efficiency and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of 1-(quinolin-8-ylmethyl)quinolin-2-one derivatives?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
- Catalyst Use : AlCl₃ or Pd-based catalysts enhance alkylation efficiency .
- Temperature Control : Reflux conditions (80–120°C) balance reaction speed and side-product formation .
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent (Alkylation) | Chlorobenzene | 67% → 80% | |
| Catalyst (Ullmann) | CuI/Phenanthroline | 50% → 75% |
Q. How do structural modifications influence the anticancer activity of quinolin-2-one derivatives?
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -NO₂) enhance DNA intercalation, as seen in Hop-62 lung cancer cell line studies (IC₅₀ = 12 µM for compound VIIa) .
- Hybrid Scaffolds : Coupling with azetidin-2-one improves BBB permeability and glioblastoma targeting .
Q. What methodologies resolve contradictions in reported biological activities?
- Comparative Assays : Test derivatives across multiple cell lines (e.g., Hop-62 vs. glioblastoma) to identify structure-activity relationships (SAR) .
- Dose-Response Analysis : Use IC₅₀ values to differentiate potency from cytotoxicity .
Q. Table 2. Biological Activity Comparison
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| VIIa | Hop-62 (Lung) | 12 µM | |
| Azetidinyl | Glioblastoma | 8 µM |
Q. How is computational modeling used in quinolin-2-one research?
- Molecular Docking : Software like AutoDock predicts binding affinities to targets (e.g., DNA topoisomerases) .
- ADMET Profiling : Tools like SwissADME assess bioavailability and toxicity risks early in drug design .
Q. What are the challenges in crystallizing quinolin-2-one derivatives, and how are they addressed?
- Polymorphism : Slow evaporation from ethanol or DMSO yields stable monoclinic crystals .
- Data Refinement : SHELXL resolves disorder in flexible side chains via iterative least-squares methods .
Methodological Considerations
Q. How to analyze regioselectivity in alkylation reactions?
- NMR Tracking : Monitor reaction progress via ¹H NMR peak shifts (e.g., disappearance of starting material protons) .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace substituent incorporation .
Q. What strategies mitigate side reactions during multi-step synthesis?
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) .
- Flow Chemistry : Continuous reactors minimize intermediate degradation .
Data Interpretation and Reporting
Q. How to validate purity and stability of synthesized derivatives?
Q. What statistical approaches are used in SAR studies?
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Cluster Analysis : Group derivatives by functional group similarity to identify activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
